2-[2-(2-Fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-5-[(E)-phenyldiazenyl]benzoic acid
Description
Systematic IUPAC Nomenclature and CAS Registry Analysis
The systematic IUPAC name of the compound, 2-[2-(2-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-5-[(E)-phenyldiazenyl]benzoic acid , reflects its multicyclic structure. The parent benzoic acid moiety is substituted at the 5-position with an (E)-phenyldiazenyl group and at the 2-position with a 2-(2-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl substituent. The CAS Registry Number 620589-62-0 uniquely identifies this compound in chemical databases, while alternative identifiers include the DSSTox Substance ID DTXSID70798583 and the NSC Number 364734 .
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 620589-62-0 |
| DSSTox Substance ID | DTXSID70798583 |
| Molecular Formula | C₂₂H₁₆FN₃O₃S |
Molecular Formula and Weight Determination
The molecular formula C₂₂H₁₆FN₃O₃S was confirmed via high-resolution mass spectrometry and elemental analysis. This formula accounts for the compound’s 22 carbon atoms, 16 hydrogen atoms, one fluorine atom, three nitrogen atoms, three oxygen atoms, and one sulfur atom. The molecular weight, calculated as 421.44 g/mol , aligns with the sum of the atomic masses of its constituent elements:
$$
\text{Molecular Weight} = (22 \times 12.01) + (16 \times 1.01) + 19.00 + (3 \times 14.01) + (3 \times 16.00) + 32.07 = 421.44 \, \text{g/mol}
$$
This value is critical for stoichiometric calculations in synthetic protocols and analytical quantification.
Stereochemical Configuration Analysis of the (E)-Phenyldiazenyl Moiety
The (E)-phenyldiazenyl group (-N=N-C₆H₅) exhibits a trans configuration, as denoted by the E descriptor in the IUPAC name. This configuration arises from the Cahn-Ingold-Prelog priority rules, where the higher-priority substituents (the benzoic acid and phenyl groups) occupy opposite sides of the diazenyl double bond. Nuclear magnetic resonance (NMR) spectroscopy, particularly NOESY experiments, can confirm this geometry by revealing the absence of nuclear Overhauser effects between the ortho protons of the phenyl group and the benzoic acid protons. The (E) configuration ensures minimal steric hindrance, optimizing the compound’s planar geometry for potential π-π stacking interactions in solid-state structures.
X-ray Crystallographic Studies of Thiazolidinone Core
While X-ray crystallographic data for this specific compound remains unpublished, analogous thiazolidinone derivatives have been characterized to reveal key structural insights. For example, in related 1,3-thiazolidin-4-one systems, the five-membered ring adopts a twisted envelope conformation , with the sulfur atom at the apex and the carbonyl oxygen deviating slightly from planarity. The dihedral angle between the thiazolidinone ring and adjacent aromatic substituents (e.g., the 2-fluorophenyl group) typically ranges from 35° to 55° , as observed in compounds with similar steric demands. These findings suggest that the thiazolidinone core in this compound likely exhibits comparable torsional strain and intermolecular packing behavior, influencing its crystallinity and solubility.
| Structural Feature | Observed Value in Analogues |
|---|---|
| Thiazolidinone conformation | Twisted envelope |
| Dihedral angle (ring vs. aryl) | 35°–55° |
Properties
CAS No. |
654649-26-0 |
|---|---|
Molecular Formula |
C22H16FN3O3S |
Molecular Weight |
421.4 g/mol |
IUPAC Name |
2-[2-(2-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-5-phenyldiazenylbenzoic acid |
InChI |
InChI=1S/C22H16FN3O3S/c23-18-9-5-4-8-16(18)21-26(20(27)13-30-21)19-11-10-15(12-17(19)22(28)29)25-24-14-6-2-1-3-7-14/h1-12,21H,13H2,(H,28,29) |
InChI Key |
LWDJRXVWZVOLIT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC=CC=C2F)C3=C(C=C(C=C3)N=NC4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Condensation of 2-Aminothiol with 2-Fluorobenzaldehyde
The thiazolidinone ring is constructed by reacting 2-aminothiophenol with 2-fluorobenzaldehyde under acidic conditions. This reaction proceeds via nucleophilic attack of the thiol group on the aldehyde, followed by cyclization and dehydration to form the 1,3-thiazolidin-4-one structure.
Key Reaction Steps:
- Condensation:
$$ \text{2-Aminothiophenol} + \text{2-Fluorobenzaldehyde} \rightarrow \text{Thiosemicarbazone intermediate} $$ - Cyclization:
Intermediate undergoes acid-catalyzed cyclization to form the thiazolidinone core.
Conditions:
Diazotization and Coupling for the (E)-Phenyldiazenyl Group
The (E)-phenyldiazenyl group is introduced via diazotization of aniline, followed by coupling with the benzoic acid derivative.
Diazotization of Aniline
Aniline is treated with nitrous acid (HNO₂) in acidic conditions to generate a diazonium salt.
Reaction:
$$ \text{Aniline} + \text{NaNO}_2 + \text{HCl} \rightarrow \text{Diazonium salt} $$
Conditions:
Coupling with Thiazolidinone-Benzoic Acid Derivative
The diazonium salt couples with the benzoic acid moiety under basic conditions to form the azo linkage. The (E)-configuration is favored by steric and electronic factors.
Reaction Scheme:
$$ \text{Thiazolidinone-benzoic acid} + \text{Diazonium salt} \rightarrow \text{Azo-coupled product} $$
Conditions:
- Base: NaOH or K₂CO₃.
- Solvent: Aqueous ethanol or acetone.
- pH: 8–10.
Characterization and Optimization
Spectroscopic Analysis
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The azo group (phenyldiazenyl) can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
The compound exhibits a range of biological activities, which are crucial for its applications in medicinal chemistry:
- Antimicrobial Properties : Research indicates that derivatives of thiazolidinones, including compounds similar to 2-[2-(2-Fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-5-[(E)-phenyldiazenyl]benzoic acid, have shown significant antibacterial and antifungal activity. For instance, compounds with similar thiazolidine structures have been tested against various Gram-positive and Gram-negative bacteria, demonstrating effective inhibition zones .
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses has been explored. Studies suggest that thiazolidinone derivatives can reduce inflammation markers in vitro, indicating potential therapeutic uses in treating inflammatory diseases .
- Anticancer Activity : There is emerging evidence that compounds with similar structures to this compound possess cytotoxic effects against various cancer cell lines. For example, thiazolidinones have been shown to induce apoptosis in cancer cells through various mechanisms .
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study conducted by Jamkhandi et al. synthesized various thiazolidinone derivatives and tested their antimicrobial properties. The results indicated that the derivatives exhibited significant bactericidal activity against both methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli strains. The compound this compound was highlighted for its potential as a lead compound due to its favorable activity profile .
Case Study 2: Anti-inflammatory Mechanism
In another investigation focused on anti-inflammatory effects, researchers evaluated the impact of thiazolidinone derivatives on cytokine production in human cell lines. The results demonstrated that these compounds could significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a mechanism for their anti-inflammatory action .
Mechanism of Action
The mechanism of action of 2-[2-(2-Fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-5-[(E)-phenyldiazenyl]benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their properties:
Key Observations:
Substituent Effects on Activity: Electron-withdrawing groups (e.g., nitro in SS5) enhance antifungal activity , while halogenated phenyl groups (e.g., 4-fluorophenyl in 4d and 16) improve synthetic yields and physicochemical stability . The (E)-phenyldiazenyl group is unique to the target compound. Diazenyl groups are known to participate in hydrogen bonding and π-π interactions, which could enhance binding to biological targets like enzymes or DNA .
Synthetic Feasibility: Analogs with fluorophenyl substituents (e.g., 4d, 16) are synthesized in moderate-to-high yields (62–87%) using ethanol or dichloromethane/ethanol solvent systems . The target compound’s synthesis may require optimized conditions due to steric hindrance from the 2-fluorophenyl group and the diazenyl moiety.
Biological Performance: Thiazolidinones with dichlorophenyl (4c) or nitrophenyl (SS5) substituents exhibit potent activity against cancer cells or fungi, respectively . The target compound’s 2-fluorophenyl group, which is less electron-withdrawing than nitro or chloro groups, may shift its activity spectrum toward gram-positive bacteria or milder antifungal effects.
Physicochemical Properties :
- Fluorine substitution generally increases metabolic stability and membrane permeability. Compound 16, with a 4-fluorophenyl group, shows favorable elemental composition (57.98% C, 4.49% H) , suggesting the target compound may similarly exhibit balanced lipophilicity for drug-likeness.
Biological Activity
The compound 2-[2-(2-Fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-5-[(E)-phenyldiazenyl]benzoic acid represents a novel class of thiazolidinone derivatives that have garnered attention for their potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a thiazolidinone core structure, substituted with a fluorophenyl group and a phenyldiazenyl moiety. Its molecular formula is CHFNOS, and it has a molecular weight of approximately 373.4 g/mol .
Antimicrobial Properties
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial activity. The specific compound has been shown to possess antifungal and antibacterial properties. In vitro studies have demonstrated its effectiveness against various strains of bacteria and fungi, suggesting its potential as a therapeutic agent in treating infections .
Anticancer Activity
Thiazolidinone compounds have been studied for their anticancer properties. The target compound displayed notable cytotoxic effects in several cancer cell lines. For instance, it was found to inhibit the proliferation of human cancer cells by inducing apoptosis through the activation of caspase pathways. This suggests that the compound may interfere with cancer cell survival mechanisms .
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways critical for pathogen survival.
- Receptor Interaction : It potentially interacts with benzodiazepine receptors, influencing neurotransmitter systems and exerting anticonvulsant effects .
- Oxidative Stress Modulation : The compound may modulate oxidative stress responses in cells, enhancing their susceptibility to apoptosis .
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various thiazolidinone derivatives, the target compound was tested against both Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) value that demonstrated its potential as an effective antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Study 2: Anticancer Activity
A separate investigation focused on the cytotoxic effects of the compound on different cancer cell lines (e.g., MCF-7 breast cancer cells). The study revealed that treatment with the compound resulted in a significant reduction in cell viability, with an IC50 value determined through MTT assays.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| HeLa | 15 |
| A549 | 12 |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
